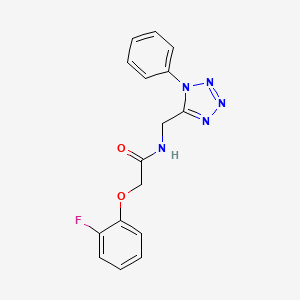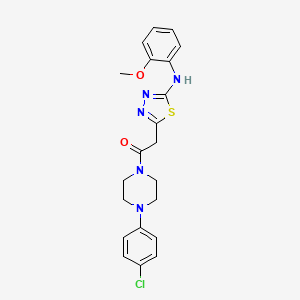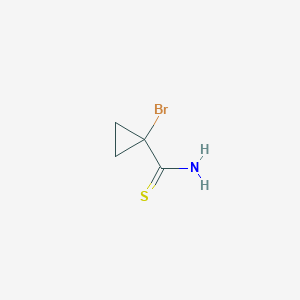
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxyphenethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-methoxyphenethyl)propanamide" is a heterocyclic molecule that is likely to exhibit biological activity due to the presence of a thiazole ring and ureido linkage. While the specific papers provided do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their biological activities. For instance, heterocyclic glucocorticoid receptor modulators with a thiazol core have been described, indicating the importance of the thiazol ring in binding to biological receptors . Additionally, the synthesis and biological activities of various heterocyclic compounds, including their structural and spectral analysis, have been reported .
Synthesis Analysis
The synthesis of heterocyclic compounds often involves the formation of amide bonds and the introduction of various substituents to achieve desired biological activities. For example, the synthesis of glucocorticoid receptor modulators involves the combination of a 2,2-dimethyl-3-phenyl propanamide core with a thiazol moiety . Similarly, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves multiple steps, including esterification, hydrazide formation, and cyclization . These methods could provide insights into the potential synthetic routes for the compound .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their biological activity. The crystal structure of a related compound, N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, was determined using X-ray diffraction, which provided detailed information about its geometry . Such structural analyses are essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds is influenced by their functional groups. For instance, the presence of a dimethylamino group can facilitate the formation of metal complexes, as seen in the bivalent transition metal complexes of a propanamide derivative . The ureido and thiazol groups in the compound of interest suggest that it may also form complexes with metals or undergo reactions typical of amides and heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and molar conductance, are important for their practical applications. The molar conductance and magnetic susceptibility of metal complexes derived from a propanamide derivative were measured, providing insights into their physical properties . These properties, along with biological activities such as antimicrobial and herbicidal activities, are key factors in the development of new pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
The chemical compound 3-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(2-methoxyphenethyl)propanamide, due to its complex structure, is likely to have been synthesized and characterized using a variety of methods, including UV–visible, FT-IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques help in understanding the compound's photophysical and photochemical properties, which are crucial for applications in fields such as photodynamic therapy. For instance, compounds with similar structures have been synthesized and characterized, indicating potential in photodynamic therapy applications due to their good fluorescence properties and high singlet oxygen quantum yield, essential for Type II mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant and Anticancer Activity
Research on derivatives of compounds with similar structures has shown promising antioxidant and anticancer activities. For example, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have exhibited significant antioxidant activity, even outperforming known antioxidants like ascorbic acid. Moreover, these compounds have demonstrated cytotoxicity against specific cancer cell lines, suggesting potential for therapeutic applications (Tumosienė et al., 2020).
Antimicrobial Activity
Compounds incorporating thiazole moieties have been synthesized and evaluated for their antimicrobial activity. For example, novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives have shown significant antibacterial and anticandidal effects against various strains, indicating the potential of such compounds in developing new antimicrobial agents (Dawbaa et al., 2021).
Enzyme Inhibition
Bi-heterocyclic propanamides have been synthesized and evaluated for their urease inhibitory potential, showing promising activity. This suggests that compounds like this compound could serve as leads for developing urease inhibitors, potentially useful in treating conditions related to urease activity, such as certain types of ulcers and infections (Abbasi et al., 2020).
Eigenschaften
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[2-(2-methoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-29-19-10-6-5-7-16(19)13-14-23-20(27)12-11-18-15-30-22(25-18)26-21(28)24-17-8-3-2-4-9-17/h5-7,10,15,17H,2-4,8-9,11-14H2,1H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXQDEKCHPDWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![16-{[3-(Morpholin-4-yl)propyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2500016.png)

![7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2500020.png)

![7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2500023.png)

![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)
![2,2-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide](/img/structure/B2500030.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B2500031.png)


![Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B2500036.png)